molecular formula C10H13BrClN B6199353 5-bromo-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, Mixture of diastereomers CAS No. 2694733-65-6

5-bromo-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, Mixture of diastereomers

Cat. No.: B6199353
CAS No.: 2694733-65-6
M. Wt: 262.6
InChI Key:
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Description

5-bromo-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, Mixture of diastereomers is a useful research compound. Its molecular formula is C10H13BrClN and its molecular weight is 262.6. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, Mixture of diastereomers involves the reaction of 2-methyl-1-tetralone with bromine followed by reduction with sodium borohydride to yield 5-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol. The resulting alcohol is then reacted with ammonium chloride and sodium nitrite to form the corresponding diazonium salt, which is subsequently reduced with sodium sulfide to yield the amine. The final step involves the formation of the hydrochloride salt of the amine.", "Starting Materials": [ "2-methyl-1-tetralone", "bromine", "sodium borohydride", "ammonium chloride", "sodium nitrite", "sodium sulfide", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-methyl-1-tetralone is reacted with bromine in acetic acid to yield 5-bromo-2-methyl-2,3-dihydro-1H-inden-1-one.", "Step 2: The resulting ketone is reduced with sodium borohydride in methanol to yield 5-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol.", "Step 3: The alcohol is reacted with ammonium chloride and sodium nitrite in hydrochloric acid to form the corresponding diazonium salt.", "Step 4: The diazonium salt is reduced with sodium sulfide in water to yield 5-bromo-2-methyl-2,3-dihydro-1H-inden-1-amine.", "Step 5: The amine is converted to its hydrochloride salt by treatment with hydrochloric acid." ] }

2694733-65-6

Molecular Formula

C10H13BrClN

Molecular Weight

262.6

Purity

95

Origin of Product

United States

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